1-[(3-methylbenzyl)sulfonyl]azepane
Overview
Description
1-[(3-methylbenzyl)sulfonyl]azepane is an organic compound that features a sulfonyl group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methylbenzyl)sulfonyl]azepane typically involves the reaction of 3-methylbenzyl chloride with azepane in the presence of a base, followed by sulfonylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-methylbenzyl)sulfonyl]azepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted azepane derivatives
Scientific Research Applications
1-[(3-methylbenzyl)sulfonyl]azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-methylbenzyl)sulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azepane ring may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
- 1-[(3-chlorobenzyl)sulfonyl]azepane
- 1-[(3-methoxybenzyl)sulfonyl]azepane
- 1-[(3-nitrobenzyl)sulfonyl]azepane
Comparison: 1-[(3-methylbenzyl)sulfonyl]azepane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-13-7-6-8-14(11-13)12-18(16,17)15-9-4-2-3-5-10-15/h6-8,11H,2-5,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRKAIZSOXGLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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